molecular formula C16H16BrNO B2910280 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol CAS No. 1232780-64-1

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol

Cat. No.: B2910280
CAS No.: 1232780-64-1
M. Wt: 318.214
InChI Key: ZNNYXCVAYMTYEI-UHFFFAOYSA-N
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Description

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a phenolic hydroxyl group and a secondary amine group, which are common pharmacophores found in molecules that interact with biological systems. The indane scaffold is a privileged structure in drug discovery, known for its ability to contribute to potent binding with various enzymes and receptors . Compounds with structural similarities, such as those based on the 2,3-dihydro-1H-inden-1-amine core, have been identified as key intermediates or active components in pharmaceutical research, particularly in the development of enzyme inhibitors . The presence of the bromine atom on the phenol ring makes this compound a valuable intermediate for further chemical transformations, including cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, which are used to create more complex chemical libraries for screening. Researchers may utilize this compound in the exploration of new therapeutic agents, as a building block in organic synthesis, or as a standard in analytical studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-13-6-8-16(19)12(9-13)10-18-15-7-5-11-3-1-2-4-14(11)15/h1-4,6,8-9,15,18-19H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNYXCVAYMTYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol typically involves the reaction of 2,3-dihydro-1H-indene with 4-bromo-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the indene moiety can interact with hydrophobic regions of proteins or other targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Coordination Chemistry

The compound shares structural similarities with other bromophenol-based Schiff bases, differing primarily in the amine substituent. Key analogs include:

Compound Name Substituent Key Application Reference
4-Bromo-2-[(2-isopropylaminoethylimino)methyl]phenol (HL₂) Isopropylaminoethylimino Forms dioxovanadium complexes
(E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) 4-Bromophenylimino Cu²⁺ sensing (turn-off fluorescence)
(E)-2-(((4-Bromophenyl)imino)methyl)phenol (HL2) Phenylimino Zn²⁺ sensing (turn-on fluorescence)
4-Bromo-2-[(4-chloroanilino)methyl]benzenol 4-Chloroanilino Structural studies

Key Findings :

  • Metal Coordination: HL₂ forms dimeric dioxovanadium complexes ([VO₂L₂]₂) through coordination via phenolate O, imine N, and amine N atoms, stabilized by hydrogen bonds . In contrast, HL1 and HL2 exhibit selective binding to Cu²⁺ and Zn²⁺, respectively, with high binding constants (log K ~ 5.4–6.2) .

Physical and Chemical Properties

Comparative physical properties of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reference
4-Bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol C₁₆H₁₄BrNO 316.19 Not reported -
4-Bromo-2-[(4-chloroanilino)methyl]benzenol C₁₃H₁₁BrClNO 312.59 450.8 ± 35.0
HL1 C₁₃H₁₀Br₂N₂O 370.03 Not reported

Notes:

  • The indenyl-containing compound has a higher molecular weight than HL1 and HL2 due to its bicyclic substituent.
  • Limited data exist on the solubility or melting point of the target compound, but analogs like HL₂ are synthesized in polar solvents (e.g., methanol), suggesting moderate solubility .

Stability and Binding Constants

  • Stability Constants: Mixed ligand complexes involving 4-bromo-2-[(E)-(phenylimino)methyl]phenol show log K values of 6.8–9.2 for Co(II), Ni(II), Cu(II), and Zn(II) .
  • Binding Affinity : HL1 and HL2 exhibit log K values of 5.4 and 6.2 for Cu²⁺ and Zn²⁺, respectively, indicating strong metal-ligand interactions .

Biological Activity

4-Bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol (CAS No. 1232780-64-1) is an organic compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol. Its structure features a brominated phenol group and an indene moiety, which contribute to its potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry, particularly regarding antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its structural similarities with indole derivatives, which are known to interact with various biological targets. These interactions can lead to alterations in cellular processes such as gene expression, enzymatic activity, and cellular signaling pathways.

Biochemical Pathways

Indole derivatives typically influence multiple biochemical pathways, including:

  • Gene Expression : Modulating transcription factors involved in cell growth and differentiation.
  • Cellular Signaling : Affecting pathways such as MAPK and PI3K/Akt that are critical for cell survival and proliferation.
  • Enzymatic Activity : Inhibiting or activating specific enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis were reported at concentrations as low as 0.39 µg/mL .

Anticancer Properties

Preliminary studies suggest potential anticancer effects, although specific research on this compound is limited. The structural characteristics may allow it to inhibit tumor growth through mechanisms similar to those observed in other indole derivatives.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several compounds similar to this compound. The results indicated that compounds with similar structural motifs exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

CompoundMIC (µg/mL)Target Organisms
Compound A0.25S. aureus
Compound B0.18B. subtilis
4-Bromo Compound0.39S. aureus, B. subtilis

Study 2: Anticancer Activity

In another investigation focusing on related indole derivatives, compounds demonstrated cytotoxic effects on cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential . Although specific data on this compound is lacking, the trends observed in these studies provide a basis for further exploration.

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